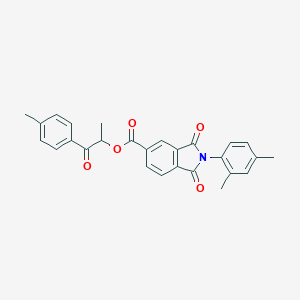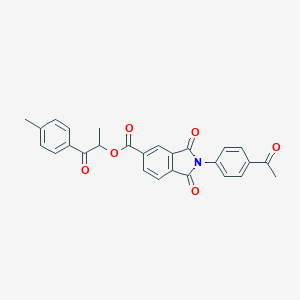
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMN-673, is a novel PARP (poly ADP-ribose polymerase) inhibitor that has been developed for the treatment of cancer. PARP inhibitors are a class of drugs that target the DNA repair pathway and have shown promising results in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of damaged DNA. By inhibiting PARP, 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide prevents cancer cells from repairing their DNA and leads to cell death. This mechanism of action makes 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide a promising drug for the treatment of cancer.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a potent inhibitory effect on PARP enzymes. It has also been shown to induce DNA damage and cell death in cancer cells. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising drug for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP enzymes, making it a valuable tool for studying the DNA repair pathway. However, the complex synthesis method and high cost of 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the development and use of 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the identification of biomarkers that can predict response to 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide therapy. Another area of research is the development of combination therapies that can enhance the efficacy of 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Finally, the development of new PARP inhibitors with improved pharmacokinetic properties and lower toxicity is an important area of research.
Conclusion:
In conclusion, 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising PARP inhibitor that has shown efficacy in the treatment of various types of cancer. Its potent inhibitory effect on PARP enzymes and minimal toxicity in normal cells make it a valuable tool for cancer research. Further research is needed to fully understand the potential of 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and to develop new and improved PARP inhibitors for the treatment of cancer.
Métodos De Síntesis
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is synthesized through a multi-step process involving the coupling of various chemical intermediates. The synthesis method is complex and involves the use of specialized equipment and techniques. The final product is obtained in high purity and is suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has shown promising results in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to be effective in both monotherapy and combination therapy with other cancer drugs.
Propiedades
Nombre del producto |
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C24H23N3O4 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-13-5-3-8-20(25-13)27-24(29)21-14(2)26-16-6-4-7-17(28)23(16)22(21)15-9-10-18-19(11-15)31-12-30-18/h3,5,8-11,22,26H,4,6-7,12H2,1-2H3,(H,25,27,29) |
Clave InChI |
ATTHVKFIFXJPCB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)





